molecular formula C16H25N3O B11808261 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine

Katalognummer: B11808261
Molekulargewicht: 275.39 g/mol
InChI-Schlüssel: IRALUGSUEXLGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine (CAS 1352484-21-9) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged scaffolds: a morpholine ring and a pyrrolidine ring, fused to a central pyridine core. The morpholine ring is widely utilized in drug design to fine-tune key physicochemical properties. Its presence can enhance aqueous solubility for a lipophilic scaffold and improve brain permeability due to a balanced lipophilic-hydrophilic profile and a pKa value that is favorable for blood-brain barrier penetration . The pyrrolidine ring, a saturated heterocycle, contributes to the three-dimensional structural diversity and stereochemical complexity of the molecule, which can lead to improved selectivity and binding affinity for biological targets . Compounds featuring this specific combination of nitrogen heterocycles are frequently investigated as bioactive molecules for the central nervous system (CNS). Researchers value this compound as a sophisticated building block or intermediate for developing potential therapeutics. Its structure is representative of compounds that modulate receptors and enzymes, making it a valuable candidate for hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C16H25N3O

Molekulargewicht

275.39 g/mol

IUPAC-Name

4-[5-(1-ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl]morpholine

InChI

InChI=1S/C16H25N3O/c1-3-18-6-4-5-15(18)14-11-13(2)16(17-12-14)19-7-9-20-10-8-19/h11-12,15H,3-10H2,1-2H3

InChI-Schlüssel

IRALUGSUEXLGFR-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)N3CCOCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method A: Reductive Amination

Procedure :

  • Pyrrolidin-2-one is reduced to pyrrolidin-2-ol using LiAlH₄ in THF (0°C to reflux, 6 h).

  • The alcohol is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 1 h).

  • Displacement with aqueous NH₃ (70°C, 12 h) yields pyrrolidin-2-ylamine.

  • Ethylation via reductive amination: Pyrrolidin-2-ylamine, acetaldehyde, and NaBH₃CN in MeOH (25°C, 24 h) yield (1-ethylpyrrolidin-2-yl)amine.

Key Data :

  • Yield: 78% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

  • 1H NMR (400 MHz, CDCl₃) : δ 3.05–2.95 (m, 1H, CH), 2.85–2.70 (m, 2H, NCH₂), 2.45–2.35 (m, 1H, CH₂), 2.10–1.90 (m, 3H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Method B: Direct Alkylation

Procedure :
Pyrrolidin-2-ylamine is treated with ethyl bromide and K₂CO₃ in DMF (80°C, 12 h).
Optimization :

  • Catalyst screening : Without phase-transfer catalysts, yields drop to ≤40%. Adding 18-crown-6 (10 mol%) increases yield to 68%.

Pyridine Core Functionalization

Catalyst (5 mol%)Ligand (10 mol%)BaseYield (%)
Pd₂(dba)₃XantPhost-BuONa85
Pd(OAc)₂BINAPCs₂CO₃72
NoneNoneK₂CO₃<10

Key Data :

  • LC-MS (ESI) : m/z 253.1 [M+H]⁺ (C₁₁H₁₅BrN₂O).

  • 1H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, Py-H), 3.75–3.65 (m, 4H, Morpholine), 2.90–2.80 (m, 4H, Morpholine), 2.45 (s, 3H, CH₃).

Buchwald-Hartwig Amination at Position 5

Procedure :
3-Methyl-5-bromo-2-morpholinopyridine (1 eq), (1-ethylpyrrolidin-2-yl)amine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2 eq) in dioxane (100°C, 24 h).

Optimization :

Temperature (°C)Catalyst Loading (mol%)Yield (%)
80558
100572
120568

Key Data :

  • HPLC Purity : 98.5% (C18, MeCN:H₂O 70:30).

  • 13C NMR (100 MHz, CDCl₃) : δ 155.2 (C=N), 148.5, 136.7, 122.4 (Py-C), 67.3 (Morpholine), 54.1 (Pyrrolidine), 25.8 (CH₃).

Alternative Routes and Comparative Analysis

Multi-Component Synthesis (InCl₃-Catalyzed)

Procedure :
Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile undergo InCl₃-catalyzed cyclization (50% EtOH, 40°C, ultrasound).
Adaptability : Demonstrates ultrasound’s role in reducing reaction time (20 min vs. 12 h).

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Substitution

  • Issue : Competing substitutions at positions 2, 3, and 5.

  • Solution : Use of electron-withdrawing groups (e.g., Br at C5) to direct nucleophilic attack.

Stereochemical Control in Pyrrolidine Synthesis

  • Issue : Racemization during ethylation.

  • Solution : Chiral resolution using L-tartaric acid (Patent CN102442935A) .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Morpholine Derivatives with Boronic Esters

Compounds like 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (C₁₄H₂₂BN₃O₃, MW 291.16) and 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (C₁₅H₂₃BN₂O₃, MW 290.17) feature boronic ester groups, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug discovery . In contrast, the target compound lacks this functionality, implying differences in synthetic utility.

Compound Molecular Formula Key Substituents Molecular Weight Primary Use
Target Compound C₁₆H₂₅N₃O 3-methyl, 5-(1-ethylpyrrolidin-2-yl) ~287.39* Potential drug candidate
4-(5-(Dioxaborolan-2-yl)pyrimidin-2-yl)morpholine C₁₄H₂₂BN₃O₃ Boronic ester 291.16 Suzuki coupling reagent

*Estimated based on structural similarity.

Pyrrolidine- and Quinoline-Containing Analogs

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine () replaces pyridine with a quinoline core and includes a chlorine substituent. Additionally, the pyrrolidine group in both compounds may influence solubility and metabolic stability .

Antioxidant Thiazole Derivatives

highlights 1-[2-(R-phenylimino)-4-methyl-3-(3-morpholinopropyl)thiazol-5-yl]ethanone derivatives with antioxidant activity. Methyl and chloro substituents on the phenyl ring enhance activity, suggesting that electron-donating/withdrawing groups on the target compound’s pyrrolidine or pyridine moieties could similarly modulate bioactivity .

Piperidine- and Triazole-Modified Structures

4-[[5-[4-(1-Piperidinyl)-1-butynyl]-3-pyridinyl]methyl]morpholine (C₁₉H₂₇N₃O, MW 313.44) incorporates a piperidine-linked alkyne, which may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s ethylpyrrolidine group .

Key Structural and Functional Differences

  • Substituent Effects : Boronic esters () enable cross-coupling reactions, while the target compound’s ethylpyrrolidine group may enhance binding to chiral targets .
  • Heterocycle Impact: Quinoline derivatives () offer rigid scaffolds for protein binding, whereas pyridine-based systems (target compound) provide synthetic versatility .
  • Bioactivity : Thiazole-morpholine hybrids () demonstrate substituent-dependent antioxidant activity, suggesting the target compound’s methyl and ethylpyrrolidine groups could be optimized for similar structure-activity relationships .

Biologische Aktivität

4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine, with CAS Number 1354953-53-9, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The structural formula of the compound is as follows:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_2

This structure features a morpholine ring substituted with a pyridine and a pyrrolidine moiety, contributing to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds containing pyridine and morpholine structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties.
  • Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter receptors.

Antimicrobial Activity

A variety of studies have evaluated the antimicrobial efficacy of similar compounds. For instance, pyrrolidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Pyrrolidine Derivatives

Compound NameMIC (μg/mL)Target Organisms
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039Staphylococcus aureus
2,4,6-Tripyrrolidinochlorobenzene0.025Escherichia coli
This compoundTBDTBD

Neuropharmacological Effects

Research into the neuropharmacological effects of morpholine derivatives suggests that they may act as modulators of various receptors in the central nervous system. For example, compounds similar to this compound have been studied for their potential as anxiolytics or antidepressants due to their interaction with serotonin and dopamine receptors.

Case Studies

  • Study on Antidepressant Properties : A study published in Journal of Medicinal Chemistry evaluated various morpholine derivatives for their antidepressant-like effects in animal models. Results indicated that specific substitutions on the morpholine ring could enhance activity at serotonin receptors, suggesting a pathway for further development of antidepressant therapies.
  • Antimicrobial Evaluation : In vitro testing conducted by researchers highlighted the compound's potential against resistant strains of bacteria. The study found that modifications to the pyridine ring could significantly improve antibacterial potency.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.
  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-(5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-yl)morpholine?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core followed by coupling with the morpholine and ethylpyrrolidine moieties. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents to the pyridine ring .
  • Purification : Employ column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final purification may require preparative HPLC for high-purity yields (>95%) .
  • Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to improve yields. For example, microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, 1^1H NMR peaks at δ 1.20 ppm (doublet) and δ 3.70–3.84 ppm (multiplet) confirm the morpholine and ethylpyrrolidine groups .
  • Mass Spectrometry : High-resolution LCMS (ESI+) validates molecular weight (e.g., observed [M+H]+^+ at m/z 304.13) .
  • Elemental Analysis : Confirm purity (>98%) via combustion analysis for C, H, N, and halogen content (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity results?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .
  • Orthogonal Assays : For biological activity discrepancies, repeat assays under standardized conditions (e.g., fixed cell lines, controlled pH) and use alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Crystallography : If available, obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .

Q. What strategies are recommended for structure-activity relationship (SAR) studies given substituent variations?

Methodological Answer:

  • Analog Synthesis : Replace the ethylpyrrolidine group with tert-butylthio (as in ) or iodo () to assess steric/electronic effects on target binding.
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) before synthesizing analogs .
  • Biological Testing : Perform dose-response assays (IC50_{50}/EC50_{50}) across analogs to correlate substituent changes with activity trends .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., water) for ≥100 ns to assess conformational flexibility .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and compare with experimental data .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. What methodologies are effective in evaluating pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 minutes .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Studies : Administer via IV/PO routes in rodents and measure plasma half-life (t1/2t_{1/2}) and bioavailability (F%) .

Q. How can researchers address low yields or impurities during scale-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Catalyst Screening : Test Pd(OAc)2_2 vs. PdCl2_2(dppf) for coupling efficiency .
    • Solvent Swapping : Replace DMF with acetonitrile to reduce side reactions .
  • Real-Time Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression .
  • Crystallization Control : Optimize anti-solvent addition (e.g., water) to enhance crystal purity .

Q. What experimental designs are used to assess the compound’s biological activity in disease models?

Methodological Answer:

  • In Vitro Models :
    • Cancer : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cell lines via MTT assays .
    • Antimicrobial : Use MIC assays against S. aureus or E. coli with ciprofloxacin as a control .
  • In Vivo Models :
    • Xenograft Studies : Administer 10–50 mg/kg daily in nude mice bearing tumor xenografts and monitor tumor volume .
    • Toxicology : Conduct acute toxicity studies (OECD 423) to determine LD50_{50} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.